molecular formula C10H17N5OS B6286292 Biotin-C5-Azide CAS No. 1260586-88-6

Biotin-C5-Azide

Cat. No.: B6286292
CAS No.: 1260586-88-6
M. Wt: 255.34 g/mol
InChI Key: CSDCRNNAOYVBRW-CIUDSAMLSA-N
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Description

It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable triazole linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-C5-Azide is synthesized through a series of chemical reactions starting from biotin. The process involves the introduction of an azide group to the biotin molecule. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Biotin-C5-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .

Common Reagents and Conditions:

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

    SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .

Major Products: The major products formed from these reactions are biotinylated conjugates, which are stable and can be used for various labeling and detection applications .

Scientific Research Applications

Biotin-C5-Azide has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-C5-Azide exerts its effects through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: Biotin-C5-Azide is unique due to its pentyl linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly suitable for labeling large biomolecules and complex structures .

Properties

IUPAC Name

(3aS,4S,6aR)-4-(5-azidopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c11-15-12-5-3-1-2-4-8-9-7(6-17-8)13-10(16)14-9/h7-9H,1-6H2,(H2,13,14,16)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDCRNNAOYVBRW-CIUDSAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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